

Selectivity Profile of Rp-8-pCPT-cGMPS: A Comparative Guide for Researchers

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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase inhibitor **Rp-8-pCPT-cGMPS** with other relevant kinase inhibitors. This document synthesizes available experimental data to illuminate the selectivity profile of **Rp-8-pCPT-cGMPS**, offering insights into its potential applications and off-target effects.

Rp-8-pCPT-cGMPS is a widely used competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2][3][4] Its lipophilic nature allows for effective cell membrane penetration, making it a valuable tool for studying cGMP/PKG signaling pathways in intact cells.[2][3][4] This guide presents a comparative analysis of its selectivity against its primary target, PKG, and other kinases, alongside data for other known kinase inhibitors.

Comparative Kinase Inhibition Data

The following tables summarize the inhibitory constants (Ki or IC50) of **Rp-8-pCPT-cGMPS** and other selected kinase inhibitors against various kinases. It is important to note that a comprehensive, broad-panel kinase screen for **Rp-8-pCPT-cGMPS** is not publicly available. The data presented here is compiled from various sources and focuses on its primary target and related kinases.

Table 1: Selectivity Profile of Rp-8-pCPT-cGMPS



Target Kinase	Rp-8-pCPT-cGMPS Ki (μM)	Reference
PKGIα	0.5	
PKGIβ	0.45	
PKGII	0.7	
PKA	>10 (Exhibits selectivity for PKG over PKA)	

Table 2: Comparative Selectivity of Other Kinase Inhibitors

Inhibitor	Target Kinase	Ki (μM)	IC50 (nM)	Reference
KT5823	PKG	0.23	60	_
PKA	>10	-		
PKC	4	-	_	
Rp-8-Br-PET- cGMPS	PKGlα	0.03	-	[5]
PKGIβ	0.03	-	[5]	
PKA II	10	-	[5]	

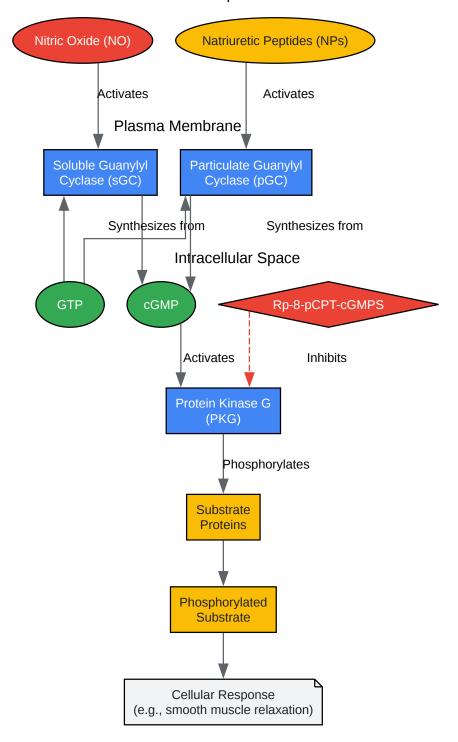
Signaling Pathway and Mechanism of Action

Rp-8-pCPT-cGMPS acts as a competitive antagonist at the cGMP binding site on the regulatory domain of PKG. By preventing the binding of endogenous cGMP, it locks the kinase in its inactive conformation, thereby inhibiting the phosphorylation of downstream substrates.

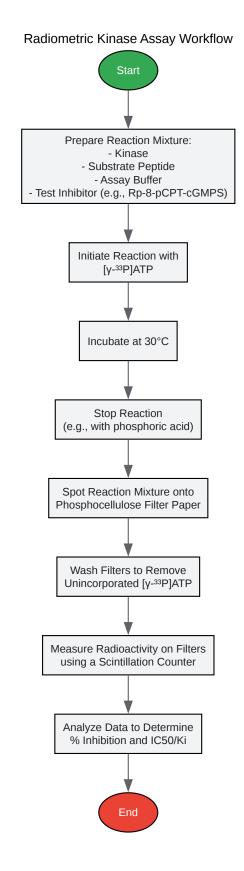


cGMP/PKG Signaling Pathway

Extracellular Space







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